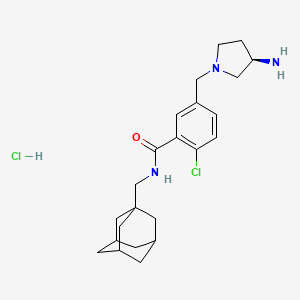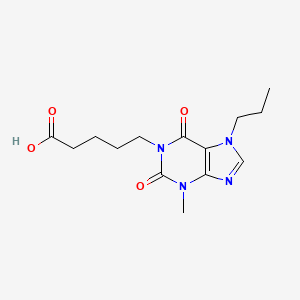
Ropentofylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily known for its potential in treating neurodegenerative diseases and conditions such as Alzheimer’s disease, multi-infarct dementia, and ischemic stroke . This compound acts as a phosphodiesterase inhibitor and an adenosine reuptake inhibitor, which contributes to its neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ropentofylline involves the reaction of 3-methylxanthine with 5-oxohexanoic acid in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ropentofylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying xanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a treatment for neurodegenerative diseases, ischemic stroke, and chronic pain.
Industry: Utilized in the development of neuroprotective drugs and therapies.
Wirkmechanismus
Ropentofylline exerts its effects through multiple mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in cellular signaling.
Adenosine Reuptake Inhibition: Blocks the reuptake of adenosine, enhancing its signaling and providing neuroprotective effects.
Anti-Apoptotic Action: Activates the cAMP–PKA system, depresses the caspase cascade, and modifies Bcl-2 family proteins, thereby preventing apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ropentofylline is closely related to other xanthine derivatives, such as:
Pentoxifylline: Used for intermittent claudication and has vasodilatory properties.
Theophylline: Commonly used as a bronchodilator in respiratory diseases.
Caffeine: Widely known for its stimulant effects.
This compound stands out due to its unique combination of phosphodiesterase inhibition and adenosine reuptake inhibition, making it particularly effective in neuroprotection .
Eigenschaften
Molekularformel |
C14H20N4O4 |
|---|---|
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
5-(3-methyl-2,6-dioxo-7-propylpurin-1-yl)pentanoic acid |
InChI |
InChI=1S/C14H20N4O4/c1-3-7-17-9-15-12-11(17)13(21)18(14(22)16(12)2)8-5-4-6-10(19)20/h9H,3-8H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
COZXOOXXLNUDBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


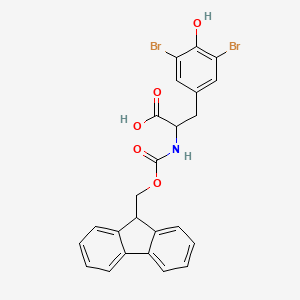
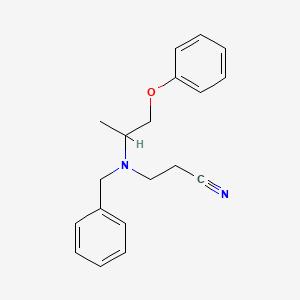
![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
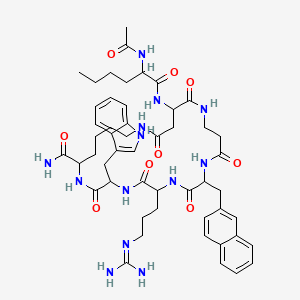
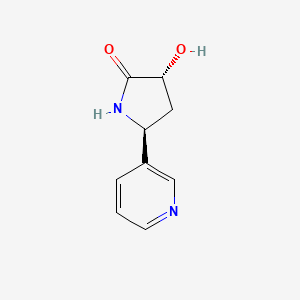
![(4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid](/img/structure/B13401489.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)

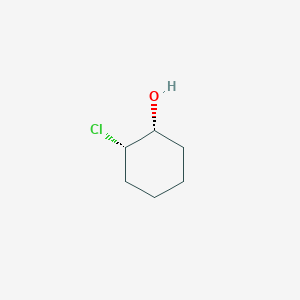
![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
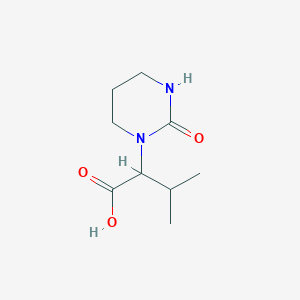
![2-(4-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13401530.png)
